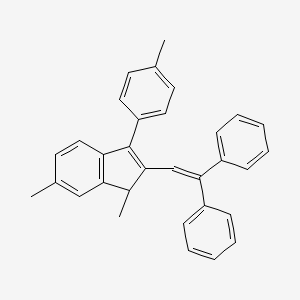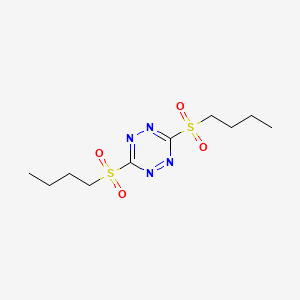
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene is an organic compound with a complex structure that includes multiple aromatic rings and a vinyl group
准备方法
The synthesis of 2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Diphenylethenyl Group: The diphenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired vinyl group.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl halides in the presence of a strong base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, typically resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
科学研究应用
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Pharmaceuticals: This compound may serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific molecular pathways.
Chemical Research: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism of action of 2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene depends on its specific application. In materials science, its electronic properties are of interest, while in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.
相似化合物的比较
Similar compounds to 2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene include:
2-(2,2-Diphenylethenyl)-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)-cyclopent[b]indole: This compound has a similar diphenylethenyl group but differs in the core structure.
4-(2,2-Diphenylethenyl)-N,N-di(p-tolyl)aniline: This compound shares the diphenylethenyl group but has different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for specialized applications in various fields.
属性
CAS 编号 |
919789-13-2 |
|---|---|
分子式 |
C32H28 |
分子量 |
412.6 g/mol |
IUPAC 名称 |
2-(2,2-diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene |
InChI |
InChI=1S/C32H28/c1-22-14-17-27(18-15-22)32-28-19-16-23(2)20-29(28)24(3)30(32)21-31(25-10-6-4-7-11-25)26-12-8-5-9-13-26/h4-21,24H,1-3H3 |
InChI 键 |
HOXJSIIXJYAJDN-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(C=CC(=C2)C)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)

![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)


![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)
![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)


![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)
